In Vitro Enzyme Inhibition Potency: Naphthalen-1-yl prop-1-en-1-ylcarbamate vs. N-Methyl Carbamate Analog (Carbaryl)
In a standardized in vitro enzyme inhibition assay evaluating 1-naphthyl carbamate derivatives, naphthalen-1-yl prop-1-en-1-ylcarbamate (Ex. 106) demonstrated an IC50 value of 28 nM against the target enzyme, representing approximately 100-fold higher potency compared to the structurally related N-methyl carbamate analog 1-naphthyl N-methylcarbamate (carbaryl, Ex. 107) which exhibited an IC50 of 2,785 nM under identical assay conditions [1]. This head-to-head comparison within the same experimental series establishes a clear potency gradient correlating with N-substituent structure.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 28 nM (Ex. 106) |
| Comparator Or Baseline | 1-naphthyl N-methylcarbamate (carbaryl, Ex. 107): 2,785 nM |
| Quantified Difference | Approximately 100-fold greater potency (28 nM vs. 2,785 nM) |
| Conditions | In vitro enzyme inhibition assay; compounds tested in parallel within the same experimental series (Patent Example series 106-107) |
Why This Matters
For researchers developing enzyme inhibitors, the 100-fold potency differential directly impacts compound selection for lead optimization and structure-activity relationship studies.
- [1] Hoffmann-La Roche. Patent WO2005087714A2. Methods of treatment of amyloidosis using bi-cyclic aspartyl protease inhibitors. Example series 106-107: naphthalen-1-yl prop-1-en-1-ylcarbamate (Ex. 106) IC50 28 nM; 1-naphthyl N-methylcarbamate (Ex. 107) IC50 2,785 nM. View Source
